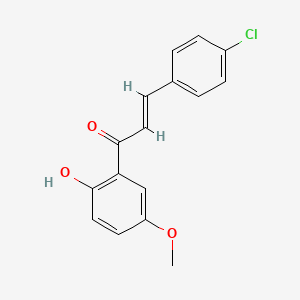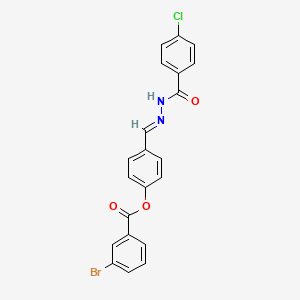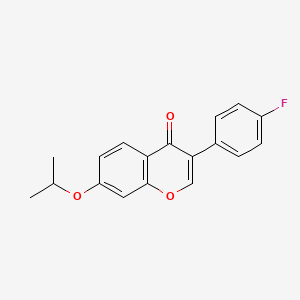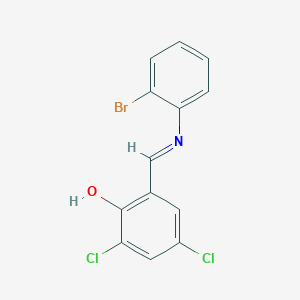
(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chlorophenyl group and a hydroxy-methoxyphenyl group connected by a propenone linkage, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-5-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its propenone linkage can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-BROMOPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE
- 3-(4-FLUOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE
- 3-(4-METHYLPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
Compared to its analogs, 3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to participate in various chemical reactions.
Propriétés
Formule moléculaire |
C16H13ClO3 |
|---|---|
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
(E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-13-7-9-16(19)14(10-13)15(18)8-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b8-4+ |
Clé InChI |
AOJRQRFPKBBMPX-XBXARRHUSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide](/img/structure/B11989059.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11989061.png)



![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
![Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate](/img/structure/B11989114.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)


![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11989144.png)

